4,6-Dinitrobenzofuroxane

Descripción general

Descripción

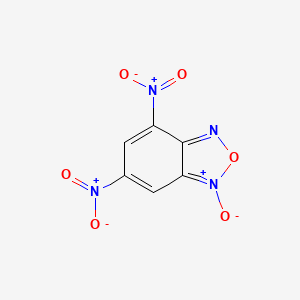

4,6-Dinitrobenzofuroxane is a highly energetic compound known for its explosive properties. It is a member of the benzofuroxane family and is characterized by the presence of two nitro groups at the 4 and 6 positions on the benzofuroxane ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: There are two primary synthetic routes for the preparation of 4,6-Dinitrobenzofuroxane:

-

Thermal Decomposition of Picryl Azide:

Reaction: 2,4,6-trinitrochlorobenzene (picryl chloride) reacts with sodium azide to form 2,4,6-trinitroazidobenzene (picryl azide).

Conditions: The reaction is typically carried out at elevated temperatures (around 90°C) in solvents like glacial acetic acid.

-

Nitration of Benzofuroxane:

Reaction: Benzofuroxan is dissolved in cold, concentrated sulfuric acid, and potassium nitrate dissolved in sulfuric acid or nitric acid is added with cooling.

Conditions: The nitration process is conducted within a temperature range of 0°C to 5°C initially and then at 40°C.

Industrial Production Methods: The continuous process for the industrial production of this compound involves the nitration of benzofuroxan and/or its nitro derivatives in concentrated nitric acid at temperatures ranging from 42°C to 90°C .

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Dinitrobenzofuroxane undergoes various chemical reactions, including:

-

Nucleophilic Aromatic Substitution:

-

Addition Reactions:

Reaction: Reaction with sulfite ions in water to form 1:1 and 1:2 adducts.

Conditions: Conducted in aqueous solutions.

-

Formation of Meisenheimer σ-Complex:

Major Products: The major products formed from these reactions include phosphorylated derivatives, sulfite adducts, and Meisenheimer complexes .

Aplicaciones Científicas De Investigación

Explosive Applications

Primary Explosive Substitute

- Potassium 4,6-Dinitrobenzofuroxane (KDNBF) has emerged as a promising alternative to traditional lead-based explosives like lead azide. KDNBF is classified as a "green" explosive due to its reduced environmental impact and compliance with regulatory standards such as REACH .

Properties and Synthesis

- DNBF exhibits high sensitivity to impact and electrostatic initiation, similar to RDX, making it suitable for use in detonators and other explosive devices . The synthesis of DNBF can be achieved via thermal decomposition of picryl chloride or benzofuroxan .

Performance Characteristics

- Experimental studies have shown that DNBF can deflagrate under specific conditions and can achieve detonation when subjected to strong shocks from other explosives . Its performance metrics indicate a lower power output compared to RDX but maintain adequate sensitivity for practical applications.

Antimicrobial Properties

- Research indicates that amino derivatives of this compound exhibit significant bacteriostatic activity against various pathogens, including Escherichia coli and Staphylococcus aureus. These derivatives have been synthesized through reactions with different aromatic amines, leading to compounds with high pharmacological activity .

Acaricidal Activity

- The synthesized derivatives also demonstrate acaricidal properties, making them potential candidates for agricultural applications against mites . The study highlighted that compounds containing chlorine and methyl radicals showed biological activity at low concentrations, classifying them as low-toxicity agents belonging to the 4th hazard class.

Synthesis and Mechanisms

Synthesis Techniques

- A continuous process for synthesizing DNBF has been developed, which enhances yield and purity while minimizing waste. This method emphasizes the use of highly concentrated nitric acid as the nitriding agent, allowing for efficient production in large quantities .

Reaction Mechanisms

- The phosphorylation reaction mechanisms involving DNBF have been extensively studied. For instance, reactions with tertiary phosphines reveal multiple electrophilic attack sites, providing insights into the molecular pathways that govern its chemical behavior .

Mecanismo De Acción

The mechanism of action of 4,6-Dinitrobenzofuroxane involves several pathways:

-

Phosphorylation Reaction:

-

Redox Reactions:

Comparación Con Compuestos Similares

4,6-Dinitrobenzofuroxane can be compared with other similar compounds:

-

5,7-Dichloro-4,6-Dinitrobenzofuroxane:

-

Potassium this compound:

-

7-Chloro-4,6-Dinitrobenzofuroxane:

This compound stands out due to its unique combination of explosive properties, versatility in chemical reactions, and wide range of applications in scientific research.

Actividad Biológica

4,6-Dinitrobenzofuroxane (DNBFX) is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to detail the biological activity of DNBFX, supported by various studies and data tables that summarize its effects against different pathogens.

This compound is characterized by its nitro groups which contribute to its reactivity and biological potency. The compound's structure can be represented as follows:

This structure facilitates interactions with various biological targets, leading to its antimicrobial and anticancer properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of DNBFX against a range of pathogens.

Key Findings

- Antibacterial Activity : DNBFX has shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. In vitro tests indicated that DNBFX exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Antifungal Activity : The compound also demonstrated antifungal properties against strains like Candida albicans and Aspergillus niger. Studies reported effective inhibition of fungal growth, indicating potential for therapeutic applications in fungal infections .

- Acaricidal Activity : Research highlighted the acaricidal properties of DNBFX derivatives, showing effectiveness against mite populations, which could be beneficial in agricultural applications .

Data Table: Antimicrobial Efficacy of this compound

| Pathogen | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 16 | |

| Escherichia coli | Gram-negative | 32 | |

| Pseudomonas aeruginosa | Gram-negative | 64 | |

| Candida albicans | Fungal | 8 | |

| Aspergillus niger | Fungal | 32 |

The mechanisms through which DNBFX exerts its biological effects include:

- Covalent Bond Formation : The presence of nitro groups allows DNBFX to form covalent bonds with nucleophiles in microbial cells, disrupting essential cellular processes.

- Reactive Oxygen Species (ROS) Generation : DNBFX may induce oxidative stress in microbial cells, leading to cell death through the accumulation of ROS .

Case Studies

- Study on Antimicrobial Resistance : A comprehensive study evaluated the effectiveness of DNBFX against antibiotic-resistant strains of bacteria. Results indicated that DNBFX could serve as an alternative treatment option for infections caused by resistant pathogens .

- Pharmacological Evaluation : In a pharmacological study, derivatives of DNBFX were synthesized and tested for their activity against various cancer cell lines. The findings suggested that certain modifications to the DNBFX structure enhanced its cytotoxic effects on cancer cells while maintaining low toxicity to normal cells .

Propiedades

IUPAC Name |

4,6-dinitro-1-oxido-2,1,3-benzoxadiazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4O6/c11-8(12)3-1-4(9(13)14)6-5(2-3)10(15)16-7-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBBUAULQKLKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NO[N+](=C21)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5128-28-9 | |

| Record name | 4,6-Dinitrobenzofuroxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5128-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzoxadiazole, 4,6-dinitro-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Dinitro-2,1,3-benzoxadiazole 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.